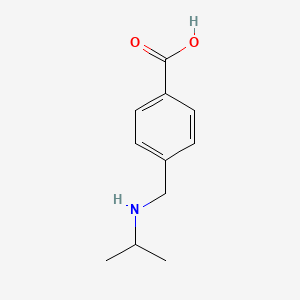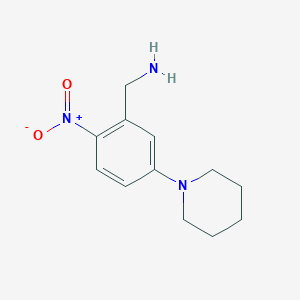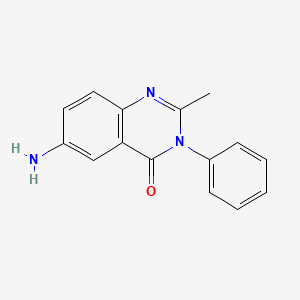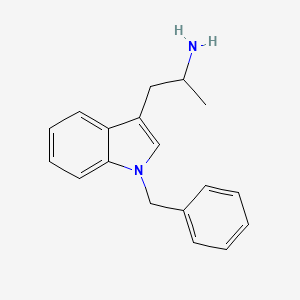
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine
説明
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine (2-BE), also known as 2-benzylaminoindane, is a synthetic compound belonging to the indane class of compounds. It is a derivative of indane, a hydrocarbon found in coal tar. 2-BE has a wide range of applications in the field of scientific research and is used in a variety of laboratory experiments. It has been studied for its potential role in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
作用機序
2-BE acts as an agonist at the 5-HT2A serotonin receptor, which is involved in the regulation of mood and behavior. It binds to this receptor and activates it, leading to an increase in serotonin levels in the brain. This increased serotonin level is thought to be responsible for the antidepressant, anxiolytic, and other therapeutic effects of 2-BE.
Biochemical and Physiological Effects
2-BE has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, as well as to reduce levels of the neurotransmitter glutamate. It has also been shown to increase levels of the neurotransmitter dopamine, which is involved in reward and pleasure. In addition, 2-BE has been shown to increase levels of the neurotransmitter norepinephrine, which is involved in the regulation of alertness and arousal.
実験室実験の利点と制限
2-BE has a number of advantages for use in laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in a wide variety of experiments. In addition, its chemical structure makes it easy to synthesize in the lab. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, its effects are relatively short-lived, making it difficult to study long-term effects.
将来の方向性
The potential therapeutic applications of 2-BE are still being explored. Further research is needed to determine the optimal dosage and duration of treatment, as well as to identify potential side effects and interactions with other drugs. In addition, further research is needed to explore the potential use of 2-BE in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to explore the potential use of 2-BE as a neuroprotective agent.
科学的研究の応用
2-BE has been studied extensively for its potential role in the treatment of various neurological disorders. It has been shown to act as an agonist at the 5-HT2A serotonin receptor, which is involved in the regulation of mood and behavior. It has also been shown to have anticonvulsant and anxiolytic effects in animal models. In addition, 2-BE has been studied for its potential role in the treatment of attention-deficit/hyperactivity disorder (ADHD), as well as its potential use as a neuroprotective agent.
特性
IUPAC Name |
1-(1-benzylindol-3-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-14(19)11-16-13-20(12-15-7-3-2-4-8-15)18-10-6-5-9-17(16)18/h2-10,13-14H,11-12,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRWQEOJSGTFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




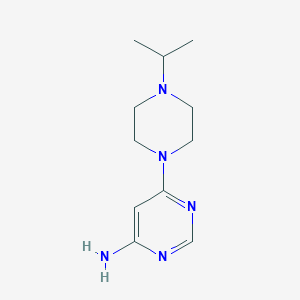

![[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B3175859.png)


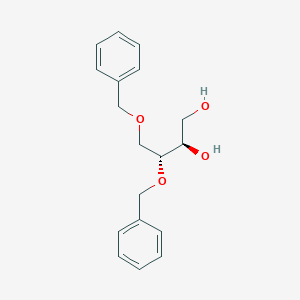
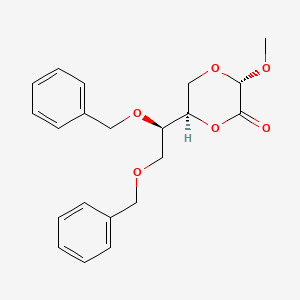
![4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B3175898.png)
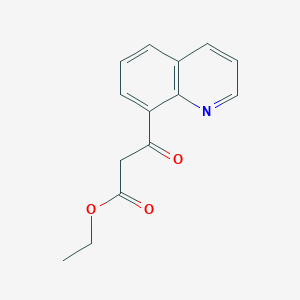
![5-Chloro-2-[2-(diethylamino)ethoxy]aniline](/img/structure/B3175918.png)
